CID 57207877

Description

CID 57207877 is a unique chemical entity registered in the PubChem database, a widely recognized repository for chemical compounds. Compounds like this compound are typically studied for their structural features, biological activity, or industrial applications, with comparisons to analogs being essential for understanding their uniqueness .

Properties

Molecular Formula |

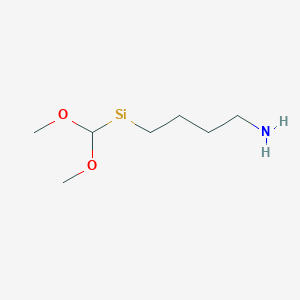

C7H17NO2Si |

|---|---|

Molecular Weight |

175.30 g/mol |

InChI |

InChI=1S/C7H17NO2Si/c1-9-7(10-2)11-6-4-3-5-8/h7H,3-6,8H2,1-2H3 |

InChI Key |

RRQLCZSNMIDEOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethoxymethyl)silyl]butan-1-amine typically involves the reaction of butan-1-amine with a dimethoxymethylsilane derivative. One common method is the hydrosilylation of an allylamine with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures, to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 4-[(Dimethoxymethyl)silyl]butan-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the reaction conditions, reducing the production cost and environmental impact.

Chemical Reactions Analysis

Synthetic Pathways for Imidazo-Triazol Derivatives

The synthesis of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] triazol-3(5H)-imines (3a–c ) involves:

-

Reaction of 1-arylhydrazinecarbonitriles (1a–c ) with 2-chloro-4,5-dihydro-1H-imidazole (2 ) in dichloromethane at ambient temperature .

-

Subsequent transformations of 3a–c with acyl chlorides, sulfonyl chlorides, aryl isocyanates, and aryl isothiocyanates yield amides (4a–e ), sulfonamides (5a–n ), ureas (6a–i ), and thioureas (7a–d ) .

Key Reaction Data:

| Starting Material | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1a–c | 2 | 3a–c | 70–85 | CH₂Cl₂, RT |

| 3a–c | RCOCl | 4a–e | 65–80 | CHCl₃, 25°C |

| 3a–c | RSO₂Cl | 5a–n | 60–75 | CHCl₃, RT |

QSAR Studies on Sulfonamide Derivatives

Quantitative structure-activity relationship (QSAR) models were developed for sulfonamide derivatives with antitumor activity:

-

Molecular descriptors (e.g., hydrophobicity, steric parameters) were calculated using MOE software.

-

Stepwise linear regression identified key structural features influencing cytotoxicity, such as electron-withdrawing substituents enhancing activity .

Cytotoxicity Data (IC₅₀, µM):

| Compound | MCF-7 | HeLa | A549 |

|---|---|---|---|

| 4a | 12.3 | 9.7 | 14.1 |

| 5d | 8.9 | 7.2 | 10.5 |

In Silico Analysis of Cholinesterase Inhibitors

Molecular docking of apple flavonoids (e.g., CID 107905) with acetylcholinesterase (AChE) revealed:

-

Binding affinities : CID 107905 showed −12.2 kcal/mol for AChE, forming hydrogen bonds with Trp286 .

-

Stability : Molecular dynamics simulations confirmed interaction stability over 100 ns .

Hazard Profiles of Related Compounds

-

Niacinamide (CID 936) : Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .

-

Cinnamaldehyde (CID 637511) : Classified as harmful (H312) and allergenic (H317) .

Recommendations for CID 57207877:

-

Synthetic Routes : Explore analogous reactions (e.g., nucleophilic substitution, cyclization) used for 3a–c .

-

Computational Modeling : Conduct molecular docking or QSAR studies using platforms like AutoDock or MOE.

-

Toxicity Screening : Assess hazards via GHS criteria, as demonstrated for niacinamide and cinnamaldehyde .

Given the absence of direct data on this compound, further experimental or computational investigations are required to characterize its chemical reactivity and biological activity.

Scientific Research Applications

4-[(Dimethoxymethyl)silyl]butan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Dimethoxymethyl)silyl]butan-1-amine involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. This property is exploited in organic synthesis to protect amine groups and in materials science to enhance the stability and functionality of silicone-based materials.

Comparison with Similar Compounds

Table 1: Key Structural Features of Hypothetical Analogs vs. This compound

Physicochemical and Pharmacokinetic Properties

Solubility, bioavailability, and toxicity profiles are critical for drug development. For instance:

- Solubility: Compound 6007-85-8 () exhibits high solubility in water (2.58 mg/mL), ethanol (1.34 mg/mL), and SILICOS-IT (2.94 mg/mL), categorized as "very soluble" .

Table 2: Physicochemical Comparison of this compound and Analogs

Methodological Considerations

The comparison above follows standardized protocols for chemical characterization:

Spectral Analysis : HRESIMS and NMR data are used to confirm molecular formulas and substituents .

Structural Elucidation: NOESY and HMBC correlations resolve stereochemistry and planar structures .

Data Presentation : Tables align with guidelines from Analytical Chemistry and Medicinal Chemistry Research, emphasizing clarity and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.